
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide, also known as DBH or di-n-butylhydrazine, is a compound that has been widely studied for its potential applications in scientific research. DBH is a hydrazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用机制
The mechanism of action of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide is not fully understood, but it is thought to involve the inhibition of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters such as norepinephrine, dopamine, and serotonin. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of synaptic plasticity, and the blocking of drug reward. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other toxins.
实验室实验的优点和局限性
One of the main advantages of using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide in lab experiments is its ability to selectively inhibit the release of specific neurotransmitters. This allows researchers to study the role of these neurotransmitters in various physiological processes. However, one limitation of using this compound is that it can have off-target effects, leading to unintended changes in other physiological processes.
未来方向
There are many future directions for research on N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide, including the development of more selective inhibitors of neurotransmitter release, the exploration of the role of this compound in drug addiction and other neurological disorders, and the investigation of the neuroprotective effects of this compound in various disease models. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, with a variety of potential applications in the study of neurotransmitter release, synaptic plasticity, and drug addiction. While there are limitations to its use, this compound has the potential to provide valuable insights into the workings of the brain and the development of new treatments for neurological disorders. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the field of neuroscience.
合成方法
The synthesis of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide involves the reaction of 3,3-dimethyl-3,4-dihydro-1-isoquinolinecarboxylic acid with di-n-butylhydrazine. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through a series of recrystallizations. The yield of the reaction is typically around 60-70%, and the purity of the final product can be confirmed through NMR and mass spectrometry.
科学研究应用
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide has been used in a variety of scientific research applications, including studies of neurotransmitter release, synaptic plasticity, and drug addiction. This compound has been shown to inhibit the release of norepinephrine, dopamine, and serotonin, making it a valuable tool for studying the role of these neurotransmitters in various physiological processes. This compound has also been used to study the mechanisms of drug addiction, as it has been shown to block the rewarding effects of drugs such as cocaine and amphetamine.
属性
IUPAC Name |
N'-(3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-16(2)10-11-6-3-4-7-12(11)14(17-16)18-19-15(20)13-8-5-9-21-13/h3-9H,10H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLIUHUEJUBZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5884836.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B5884841.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5884849.png)
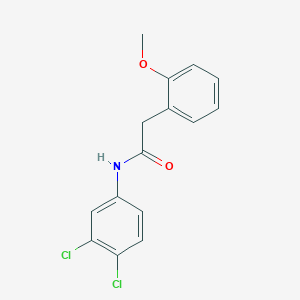
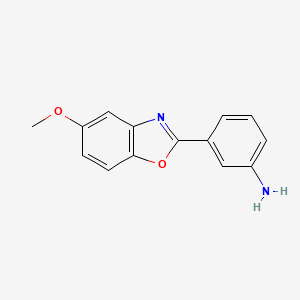
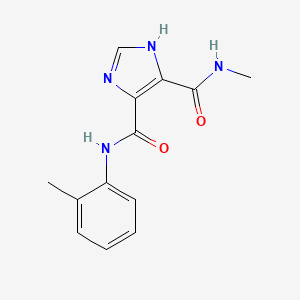
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5884891.png)
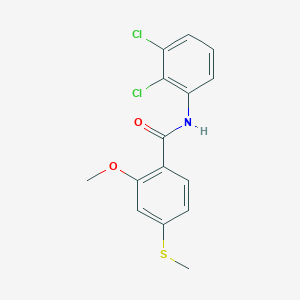
![N'-[(3,5-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5884922.png)
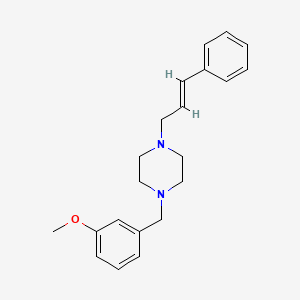
![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)
![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)